Hexacosyl acetate
Overview
Description
Scientific Research Applications
Hexacosyl acetate has a wide range of scientific research applications:
Safety and Hazards
When handling Hexacosyl acetate, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Mode of Action
It’s possible that Hexacosyl acetate interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
This compound may be involved in various biochemical pathways. It’s known that similar compounds can affect a variety of pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Result of Action
It’s known that similar compounds can have a variety of effects at the molecular and cellular level, including altering enzyme activity, modulating signal transduction pathways, and affecting gene expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and how stable the compound is in the body .
Preparation Methods
Hexacosyl acetate can be synthesized through the esterification of hexacosanol with acetic anhydride . The reaction typically involves heating hexacosanol with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to yield this compound and acetic acid as a byproduct . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Hexacosyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction of this compound can yield hexacosanol. Common reagents used in these reactions include sulfuric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.
Comparison with Similar Compounds
Hexacosyl acetate can be compared with other long-chain fatty acid esters, such as:
Octacosyl acetate: Similar in structure but with two additional carbon atoms in the alkyl chain.
Tetracosyl acetate: Similar in structure but with two fewer carbon atoms in the alkyl chain.
Properties
IUPAC Name |
hexacosyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-30-28(2)29/h3-27H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJQEFZXBSKQGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231615 | |
Record name | 1-Hexacosanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-32-2 | |
Record name | 1-Hexacosanol, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexacosanol, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions Hexacosyl acetate showing potential as an alpha-amylase and alpha-glucosidase inhibitor. Can you elaborate on how this interaction might work based on the docking study?
A1: The study utilized computational docking simulations to predict the interactions of this compound with alpha-amylase and alpha-glucosidase []. Docking scores, representing binding affinities, were calculated. this compound exhibited a docking score of -8.2944994 against alpha-amylase and -9.73762512 against alpha-glucosidase []. While these scores suggest a potential for inhibition, it's important to note that docking studies are preliminary. Further experimental validation, such as enzyme inhibition assays, is crucial to confirm these interactions and determine actual inhibitory concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.